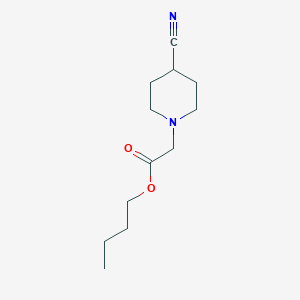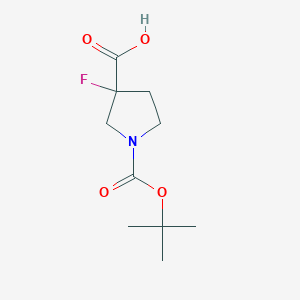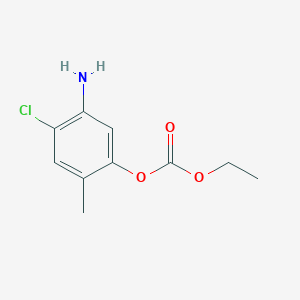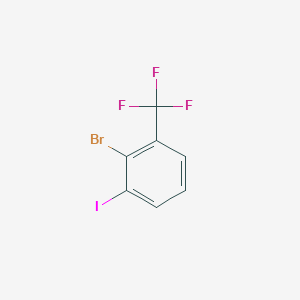
2-溴-1-碘-3-(三氟甲基)苯
概述
描述
2-Bromo-1-iodo-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H3BrF3I It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring
科学研究应用
2-Bromo-1-iodo-3-(trifluoromethyl)benzene has diverse applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the sequential halogenation of 3-(trifluoromethyl)benzene. Initially, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. This step is followed by iodination using iodine or an iodinating agent like iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: 2-Bromo-1-iodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (S_NAr) reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene are typical.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Cross-Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
作用机制
The mechanism of action of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl groups. These substituents make the ring more susceptible to nucleophilic attack and facilitate cross-coupling reactions by stabilizing the transition states . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
- 1-Bromo-2-iodobenzene
- 3-Bromo-α,α,α-trifluorotoluene
Comparison: 2-Bromo-1-iodo-3-(trifluoromethyl)benzene is unique due to the specific positioning of the bromine, iodine, and trifluoromethyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in cross-coupling reactions and the synthesis of complex molecules due to its electronic and steric properties .
属性
IUPAC Name |
2-bromo-1-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPAHUEDRWAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704032 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049731-01-2 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
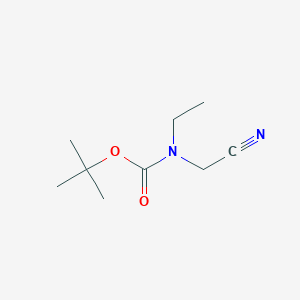
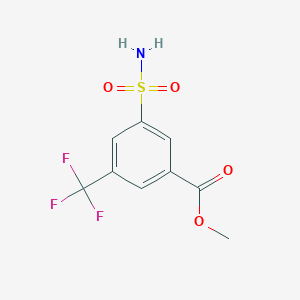
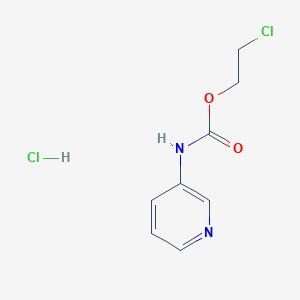

![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)
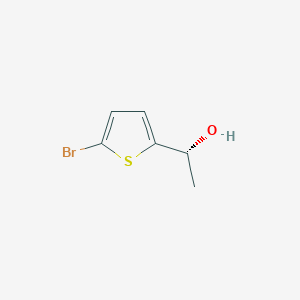
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
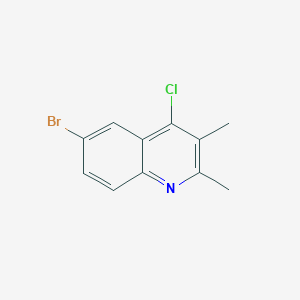
![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
